molecular formula C13H18FN3O2 B6326910 4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester CAS No. 873697-70-2

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester

Cat. No.: B6326910
CAS No.: 873697-70-2
M. Wt: 267.30 g/mol
InChI Key: QPDHXGBVJICHLM-UHFFFAOYSA-N
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Description

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester is a piperazine-derived compound featuring a 3-amino-2-fluoro-benzyl substituent and a methyl ester group. This structure combines a fluorinated aromatic ring with a piperazine core, which is commonly utilized in medicinal chemistry for its ability to modulate pharmacokinetic properties and receptor interactions. This compound is structurally analogous to several bioactive molecules targeting enzymes, receptors, or ion channels, as evidenced by its similarity to compounds in antiviral, anticancer, and CNS drug research .

Properties

IUPAC Name

methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14/h2-4H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDHXGBVJICHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-70-2
Record name methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester (CAS No. 873697-70-2) is a chemical compound with the molecular formula C13H18FN3O2 and a molecular weight of 267.3 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antichlamydial applications.

PropertyValue
Molecular FormulaC13H18FN3O2
Molecular Weight267.30 g/mol
CAS Number873697-70-2
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Activity

Recent studies have highlighted the biological activity of compounds related to piperazine derivatives, including 4-(3-amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester. Research indicates that derivatives of piperazine exhibit significant antimicrobial properties against various pathogens.

  • Antichlamydial Activity : A study demonstrated that certain synthesized piperazine derivatives showed selective activity against Chlamydia species, suggesting that modifications to the piperazine scaffold can enhance its efficacy against these pathogens . The presence of specific substituents, such as the amino and fluoro groups in this compound, may contribute to its bioactivity.
  • Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed moderate activity against strains like Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .

The mechanism by which piperazine derivatives exert their biological effects often involves interaction with bacterial cell wall synthesis or inhibition of specific enzymatic pathways essential for bacterial survival. For instance, compounds that activate ClpP, a protease involved in protein quality control in bacteria, have shown promise as antibiotics .

Study on Antimicrobial Efficacy

A comprehensive study assessed various piperazine derivatives for their antimicrobial efficacy. Among them, 4-(3-amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester was included in a broader investigation into structure-activity relationships (SAR). The study found that modifications at the benzyl position significantly influenced the antimicrobial potency:

  • Compounds with electron-withdrawing groups : Enhanced activity against Chlamydia.
  • Fluorinated analogs : Generally exhibited lower activity compared to chlorinated or other substituted variants.

The findings suggested that careful tuning of substituents on the piperazine ring can lead to compounds with improved selectivity and potency against target pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical or synthetic

Compound Name Key Substituents Yield (%) HPLC Purity (%) Biological Relevance/Notes Reference
4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester (Target) Methyl ester, 3-amino-2-fluoro-benzyl N/A N/A Hypothesized enhanced solubility and CNS penetration due to methyl ester and fluorine
4-(4-Amino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester tert-Butyl ester, 4-amino-2-fluorophenyl N/A N/A Improved metabolic stability but lower solubility compared to methyl ester
4-[2-(3-Fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester Ethyl ester, 3-fluoro-phenyl-ethyl 85 N/A Demonstrated antiviral activity in Lassa fever virus entry studies
4-(Pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester tert-Butyl ester, pyridin-3-yl N/A N/A High affinity for α4β2 nicotinic acetylcholine receptors
4-(3-Ethoxycarbonyl-isoxazol-5-yl)-phenyl-piperazine esters (9a–e) Ethyl/allyl/isobutyl/butyl esters, isoxazolyl 69–89 89–98 Optimized for antifungal activity; ethyl esters showed highest yields

Key Observations

Ester Group Impact :

  • Methyl esters (e.g., target compound) generally offer better aqueous solubility than tert-butyl esters (e.g., ) but may exhibit shorter half-lives due to esterase susceptibility. Ethyl esters (e.g., 9b in ) balance yield (89.1%) and stability, making them preferred in scalable syntheses .
  • Allyl and isobutyl esters (e.g., 9c and 9d) show reduced yields (69.6–82.0%), likely due to steric hindrance during coupling reactions .

Fluorine Positioning: The 2-fluoro substitution on the benzyl ring (target compound) may enhance metabolic stability and membrane permeability compared to 3-fluoro-phenyl-ethyl derivatives (e.g., 301a in ) . Fluorine in aromatic systems often reduces off-target interactions by limiting π-π stacking with non-target proteins .

This contrasts with nitro- or bromo-substituted analogues (e.g., ), which require additional reduction steps for bioactivation .

Biological Activity :

  • Piperazine derivatives with tert-butyl esters (e.g., ) are common in kinase inhibitors (e.g., LB-100 in ) due to their bulky, protective groups.
  • Compounds with pyridinyl or imidazolyl substituents (e.g., ) show multi-target activity, including FPTase inhibition, but lack the fluorine-enhanced specificity of the target compound .

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